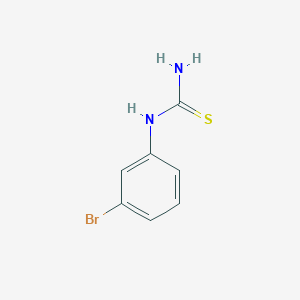
1-(3-Bromophényl)thiourée
Vue d'ensemble
Description
1-(3-Bromophenyl)thiourea is an organosulfur compound with the molecular formula C7H7BrN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-bromophenyl group
Applications De Recherche Scientifique
1-(3-Bromophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
Target of Action
1-(3-Bromophenyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known to interact with various biological targets due to their versatile structure
Biochemical Pathways
Thiourea derivatives are known to have diverse biological applications, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiourea derivatives are known to have diverse biological applications, suggesting that they may have multiple molecular and cellular effects
Analyse Biochimique
Biochemical Properties
1-(3-Bromophenyl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as NADPH oxidase. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular processes. For instance, 1-(3-Bromophenyl)thiourea has been shown to exhibit antimicrobial and antioxidant properties, which are attributed to its ability to interact with and modulate the activity of specific enzymes and proteins .
Cellular Effects
The effects of 1-(3-Bromophenyl)thiourea on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(3-Bromophenyl)thiourea can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it has been observed to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Bromophenyl)thiourea involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, 1-(3-Bromophenyl)thiourea has been shown to inhibit the activity of NADPH oxidase by binding to its active site, thereby preventing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromophenyl)thiourea have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Bromophenyl)thiourea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)thiourea vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of 1-(3-Bromophenyl)thiourea increases with dosage up to a certain point, beyond which toxic effects become predominant .
Metabolic Pathways
1-(3-Bromophenyl)thiourea is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound undergoes oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase. The oxidation products can further react with other biomolecules, leading to changes in metabolic flux and metabolite levels. The metabolism of 1-(3-Bromophenyl)thiourea is complex and involves multiple steps, including the formation of S-monoxide and S,S-dioxide intermediates .
Transport and Distribution
The transport and distribution of 1-(3-Bromophenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of 1-(3-Bromophenyl)thiourea within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Bromophenyl)thiourea is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 1-(3-Bromophenyl)thiourea within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)thiourea can be synthesized through the reaction of 3-bromoaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:
Step 1: Dissolve 3-bromoaniline in an appropriate solvent such as ethanol.
Step 2: Add thiocyanate and a base, such as sodium hydroxide, to the solution.
Step 3: Heat the mixture under reflux conditions for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for 1-(3-Bromophenyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent like ethanol.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Bromophenyl)thiourea: Similar structure but with the bromine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
1-(3-Methylphenyl)thiourea:
Uniqueness: 1-(3-Bromophenyl)thiourea is unique due to the presence of the bromine atom in the meta position, which influences its chemical reactivity and biological activity. This specific substitution pattern can result in distinct properties compared to other thiourea derivatives, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
(3-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVSIPVHYWULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370836 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21327-14-0 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 1-(3-Bromophenyl)thiourea molecule?
A: The 1-(3-Bromophenyl)thiourea molecule exhibits a specific spatial arrangement. The thiourea group (C-N-C(=S)-N) is almost flat [], with a root-mean-square deviation of 0.004 Å from planarity. This planar thiourea moiety is twisted relative to the benzene ring, forming a dihedral angle of 66.72° between them []. This information gives insight into the molecule's potential interactions and reactivity.
Q2: How do the molecules of 1-(3-Bromophenyl)thiourea interact in its crystal structure?
A: In the crystal form, 1-(3-Bromophenyl)thiourea molecules interact through hydrogen bonding. Specifically, N—H⋯S and N—H⋯N hydrogen bonds link the molecules, forming extended sheets that lie parallel to the (101) crystallographic plane [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
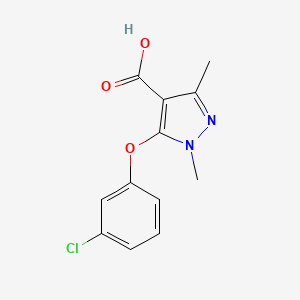

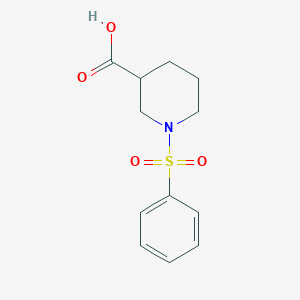
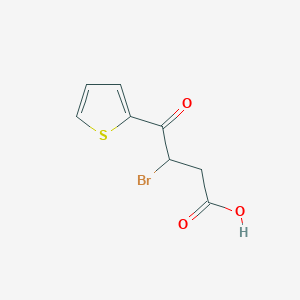
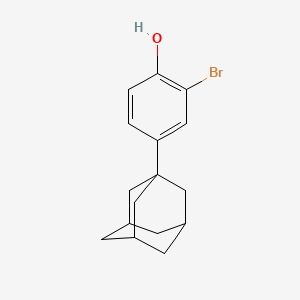
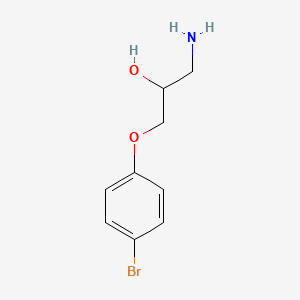
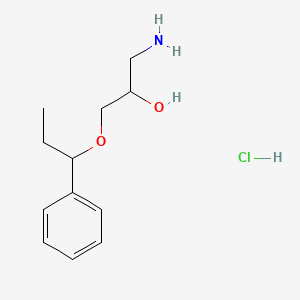
![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)
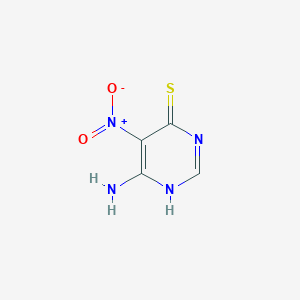
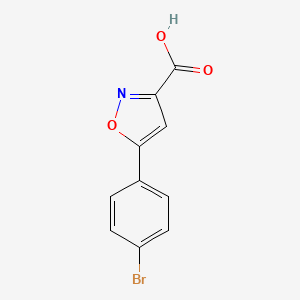
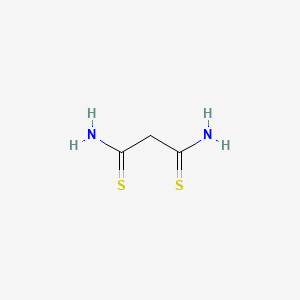
![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
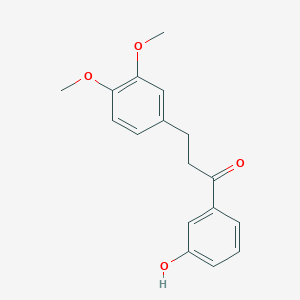
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
